4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine
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Overview
Description
4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine is a complex organic compound that belongs to the class of naphthofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents, followed by cycloaddition reactions such as [3+2] and [4+1] cycloadditions . Intramolecular transannulation, Friedel-Crafts reactions, and Claisen rearrangements are also employed under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of metal complex catalysis to enhance the efficiency and yield of the reactions. Photochemical and electrochemical methods are also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted naphthofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: Known for their photochemical properties and applications in organic electronics.
Dibenzo[b,d]furan derivatives: Exhibits significant biological activities, including anticancer and antimicrobial properties.
Uniqueness: 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine stands out due to its unique structural features and versatile reactivity, which allow for a wide range of functionalizations and applications in various fields .
Properties
IUPAC Name |
4-benzo[e][1]benzofuran-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-16-18-8-7-13(19-16)15-9-12-11-4-2-1-3-10(11)5-6-14(12)20-15/h1-9H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGJEXPSHNWALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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